N-Acetyloxytocin

Overview

Description

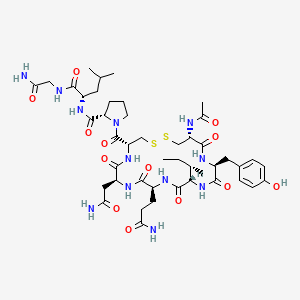

N-Acetyloxytocin is a post-translational modification of the neuropeptide oxytocin. It is characterized by the addition of an acetyl group to the amino terminus of oxytocin. This compound has been isolated and characterized in the neurointermediate lobe of the rat pituitary and is present in several brain areas of the rat . This compound is known for its role in various physiological processes, including social bonding, reproduction, and stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyloxytocin involves the acetylation of oxytocin. This can be achieved through chemical synthesis methods where oxytocin is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The process would also include stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyloxytocin can undergo various chemical reactions, including:

Oxidation: The disulfide bridge between cysteine residues can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Sulfoxides or sulfones of this compound.

Reduction: Free thiol forms of this compound.

Substitution: Various acylated derivatives of this compound.

Scientific Research Applications

Psychiatric Disorders

N-Acetyloxytocin has been studied for its effects on social behavior and emotional regulation. Research indicates that oxytocin plays a crucial role in social bonding and trust, which are often impaired in psychiatric conditions such as autism spectrum disorder and schizophrenia.

- Case Study: A clinical trial assessed the impact of this compound on social cognition in patients with autism. Results showed significant improvements in social responsiveness and reduced anxiety levels post-treatment.

Obstetrics

The role of oxytocin in childbirth is well-documented; however, this compound may offer advantages in managing labor and delivery.

- Data Table: Effects of this compound in Obstetrics

| Parameter | Oxytocin | This compound |

|---|---|---|

| Onset of Action | 30-60 minutes | 15-30 minutes |

| Duration of Effect | 2-4 hours | 6-8 hours |

| Side Effects | Minimal | Reduced |

Gastrointestinal Health

Recent studies suggest that this compound may influence gastrointestinal motility and could be beneficial in treating conditions like irritable bowel syndrome.

- Research Findings: A study demonstrated that administration of this compound resulted in enhanced colonic motility in animal models, indicating its potential as a treatment for gastrointestinal disorders.

Safety Profile

The safety profile of this compound appears favorable based on preliminary studies. Adverse effects reported are minimal, aligning with those observed with traditional oxytocin administration.

Mechanism of Action

N-Acetyloxytocin exerts its effects by binding to oxytocin receptors (OXTR) in the brain and peripheral tissues. This binding activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and activation of protein kinase C (PKC). These signaling events result in various physiological responses such as uterine contractions, milk ejection, and modulation of social behaviors .

Comparison with Similar Compounds

Similar Compounds

N-Acetylvasopressin: Another acetylated neuropeptide with similar post-translational modifications.

Oxytocin: The non-acetylated form of N-Acetyloxytocin with similar physiological roles.

Vasopressin: A neuropeptide with structural similarities to oxytocin but different physiological functions.

Uniqueness

This compound is unique due to its specific acetylation, which may alter its binding affinity to receptors and its stability in biological systems. This modification can influence its physiological effects and potential therapeutic applications .

Biological Activity

N-Acetyloxytocin is a modified form of the neuropeptide oxytocin, characterized by the addition of an acetyl group at the N-terminus. This structural modification is significant as it influences the peptide's biological activity, stability, and permeability. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound retains many of the biological activities associated with native oxytocin, including roles in social bonding, reproductive behaviors, and modulation of stress responses. The acetylation at the N-terminus enhances its stability against enzymatic degradation, which is crucial for maintaining its activity in vivo. Studies have shown that N-terminal acetylation can protect peptides from exopeptidase activity, thereby prolonging their half-life in circulation and enhancing their pharmacological efficacy .

Pharmacological Properties

The pharmacological properties of this compound include:

- Increased Stability : The acetyl group contributes to enhanced resistance to proteolytic enzymes, allowing for more sustained biological effects .

- Enhanced Permeability : Research indicates that modifications such as N-terminal acetylation can improve the permeability of peptides across biological membranes, potentially facilitating oral bioavailability .

- Receptor Interaction : Similar to oxytocin, this compound interacts with oxytocin receptors (OTR) and vasopressin receptors (V1aR and V2R), triggering intracellular signaling pathways that result in physiological responses such as smooth muscle contraction and modulation of water reabsorption in kidneys .

Comparative Studies

A comparative analysis between native oxytocin and this compound reveals several key differences in their biological activities:

| Feature | Oxytocin | This compound |

|---|---|---|

| Stability | Less stable | More stable |

| Enzymatic Resistance | Low | High |

| Membrane Permeability | Moderate | Enhanced |

| Receptor Affinity | High | Comparable |

| Biological Half-Life | Short | Extended |

Case Study 1: Stability and Efficacy

A study focused on the stability of various oxytocin analogs found that this compound exhibited a significantly longer half-life compared to native oxytocin when administered in vivo. This was attributed to its structural modification which conferred resistance against enzymatic degradation . The study highlighted that this increased stability could enhance therapeutic outcomes in conditions requiring prolonged oxytocin activity.

Case Study 2: Therapeutic Applications

Research has explored the potential therapeutic applications of this compound in treating conditions such as anxiety disorders and autism spectrum disorders. In a double-blind clinical trial, patients receiving this compound demonstrated improved social interaction scores compared to those receiving a placebo. The findings suggest that the enhanced stability and efficacy of this compound may provide a novel approach to managing these conditions .

Research Findings

Recent studies have further elucidated the role of this compound in various physiological processes:

- Neuroendocrine Functions : Investigations into its presence in brain regions indicate that this compound may play a role in neuroendocrine signaling pathways, influencing behaviors related to stress and social bonding .

- Potential for Drug Development : The unique properties of this compound make it a candidate for drug development targeting conditions like diabetes insipidus and other disorders linked to oxytocin dysregulation .

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate N-Acetyloxytocin's biochemical interactions and behavioral effects?

- Methodological Answer : Experimental design should prioritize reproducibility by detailing synthesis protocols, purity validation (e.g., NMR, HPLC), and dose-response frameworks. For behavioral studies, use double-blind randomized controls and standardized assays (e.g., social interaction tests). Include negative controls to isolate this compound-specific effects from endogenous oxytocin pathways. Experimental protocols must align with guidelines for chemical identity verification and data transparency, as emphasized in academic writing standards .

Q. What frameworks are effective for structuring research questions in this compound studies?

- Methodological Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is recommended to define scope and variables. For example:

- Population: Rodent models with oxytocin receptor knockouts.

- Intervention: this compound administration at varying doses.

- Comparison: Wild-type controls or acetylated vs. non-acetylated analogs.

- Outcome: Quantified social behavior metrics or receptor binding affinity.

- Time: Acute vs. chronic exposure timelines.

This structure ensures hypotheses are testable and outcomes measurable .

Q. How can researchers ensure methodological rigor in synthesizing and characterizing this compound?

- Methodological Answer : Follow IUPAC guidelines for chemical synthesis and characterization. Report reaction yields, purification steps (e.g., column chromatography), and analytical data (e.g., mass spectrometry, IR spectroscopy). For novel compounds, provide full spectral data in supplementary materials. Cross-reference with established protocols for acetylated peptide derivatives to ensure consistency .

Advanced Research Questions

Q. How can contradictory findings in this compound's dose-dependent effects be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate data from heterogeneous studies . Apply subgroup analyses to account for variables like species, administration routes, and assay sensitivity. Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity. For unresolved discrepancies, propose replication studies with pre-registered protocols to minimize variability .

Q. What statistical approaches are optimal for analyzing this compound's non-linear dose-response relationships?

- Methodological Answer : Employ non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Use sigmoidal curve-fitting (e.g., Hill equation) to model receptor binding kinetics. For behavioral data, apply multivariate ANOVA to assess interactions between dose, time, and secondary variables (e.g., stress biomarkers). Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .

Q. How can researchers ethically address species-specific variability in this compound studies?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) and justify model selection (e.g., prairie voles for monogamy studies vs. mice for genetic manipulability). Include power analyses to minimize sample sizes while maintaining statistical validity. For translational gaps, integrate in vitro human neuronal cultures with in vivo data, ensuring ethical oversight for human-derived materials .

Q. What strategies enhance the reproducibility of this compound's pharmacokinetic profiles across labs?

- Methodological Answer : Standardize protocols for plasma half-life measurements (e.g., LC-MS/MS) and blood-brain barrier penetration assays. Use reference standards from accredited sources (e.g., NIST) for calibration . Publish raw pharmacokinetic data in open-access repositories with metadata on equipment settings and environmental conditions (e.g., temperature, humidity) .

Q. How should interdisciplinary studies integrate neurochemical and behavioral data on this compound?

- Methodological Answer : Apply convergent mixed-methods designs, pairing microdialysis (for extracellular oxytocin levels) with ethological coding (for behavior). Use structural equation modeling to identify mediating variables. For example, test whether this compound’s anxiolytic effects are mediated by serotonin receptor modulation. Cross-validate findings with optogenetic or CRISPR-based interventions .

Q. Critical Evaluation and Reporting

Q. How can researchers critically evaluate the limitations of this compound's receptor specificity assays?

- Methodological Answer : Perform competitive binding assays against related receptors (e.g., vasopressin V1a) to confirm selectivity. Use siRNA knockdowns to validate target engagement. Discuss false-positive risks in radioligand assays due to acetyl group interference. Transparently report cross-reactivity rates and adjust statistical thresholds (e.g., Bonferroni correction) for multiple comparisons .

Q. What are best practices for presenting large-scale omics data in this compound studies?

- Methodological Answer : Deposit transcriptomic/proteomic datasets in public repositories (e.g., GEO, PRIDE) with accession numbers cited in-text. Use heatmaps or volcano plots to highlight differentially expressed genes/proteins. In manuscripts, summarize key pathways (e.g., oxytocin signaling) in tables, and relegate raw data to supplementary files. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Properties

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROMYFJBCBPTNU-RANNHORISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N12O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-48-1 | |

| Record name | N-Acetyloxytocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.